molecular formula C18H18ClN3O B12914667 2-Chloro-N-(4-methoxyphenyl)-N-(propan-2-yl)quinazolin-4-amine CAS No. 827030-66-0

2-Chloro-N-(4-methoxyphenyl)-N-(propan-2-yl)quinazolin-4-amine

Cat. No.: B12914667
CAS No.: 827030-66-0
M. Wt: 327.8 g/mol
InChI Key: YWPRUJPTVYELJB-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methoxyphenyl)-N-(propan-2-yl)quinazolin-4-amine is a synthetic quinazoline derivative of significant interest in medicinal chemistry and oncology research. Quinazoline-based compounds are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . This specific compound is structurally related to a class of 4-anilinoquinazolines that have been identified as potent inducers of apoptosis (programmed cell death) and inhibitors of cancer cell proliferation . The structural motif of a chloro group at the 2-position and a substituted aniline at the 4-position of the quinazoline core is a common feature in many bioactive molecules. The mechanism of action for related compounds involves targeting essential cellular processes. For instance, a closely related analogue, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (also known as Verubulin/MPI-0441138), is a well-characterized potent inducer of apoptosis with an EC50 for caspase activation of 2 nM in T47D cells . This compound was found to be a potent inhibitor of tubulin polymerization, functioning as a microtubule targeting agent (MTA) that binds to the colchicine site . Microtubule disruption leads to cell cycle arrest and is a validated strategy in cancer therapy . Furthermore, such quinazoline derivatives have demonstrated multi-targeted activity, showing low nanomolar inhibition of key Receptor Tyrosine Kinases (RTKs) including EGFR, VEGFR-2, and PDGFR-β, which are critical drivers of tumor growth and angiogenesis . The presence of an N-alkyl group (such as the propan-2-yl group in this compound) on the aniline nitrogen has been shown to be essential for the potent apoptosis-inducing activity of 4-anilinoquinazolines . Given its structural similarity to these active molecules, this compound is a valuable chemical tool for researchers investigating the biology of microtubules, apoptosis, and angiogenesis. It holds potential for use in vitro studies to explore multi-targeted inhibition in oncology and to serve as a lead compound in the development of novel anti-cancer agents . Intended Use and Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use. The safety and efficacy of this compound for human use have not been established.

Properties

CAS No.

827030-66-0

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-N-propan-2-ylquinazolin-4-amine

InChI

InChI=1S/C18H18ClN3O/c1-12(2)22(13-8-10-14(23-3)11-9-13)17-15-6-4-5-7-16(15)20-18(19)21-17/h4-12H,1-3H3

InChI Key

YWPRUJPTVYELJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-isopropyl-N-(4-methoxyphenyl)quinazolin-4-amine typically involves the reaction of 2-chloroquinazolin-4-amine with isopropylamine and 4-methoxyaniline. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The process can be summarized as follows:

    Starting Materials: 2-chloroquinazolin-4-amine, isopropylamine, and 4-methoxyaniline.

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions. The temperature is maintained around 80-100°C.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-isopropyl-N-(4-methoxyphenyl)quinazolin-4-amine may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-isopropyl-N-(4-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula: C17H16ClN3O
  • Molecular Weight: 313.8 g/mol
  • IUPAC Name: 2-chloro-N-(4-methoxyphenyl)-N-(propan-2-yl)quinazolin-4-amine

The structure features a quinazoline core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Research has indicated that quinazoline derivatives exhibit promising anticancer activity. Specifically, compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Case Study:
A study demonstrated that quinazoline derivatives could effectively inhibit the growth of human breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. Its effectiveness can be attributed to the presence of the chloro and methoxy groups, which enhance its interaction with microbial membranes.

Research Findings:
In vitro studies have reported that similar quinazoline derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Cancer Therapy

Given its anticancer properties, this compound could be developed into a therapeutic agent for treating various cancers. Ongoing research aims to optimize its efficacy and reduce potential side effects.

Antimicrobial Treatments

With its demonstrated antimicrobial activity, there is potential for developing formulations based on this compound to treat infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-chloro-N-isopropyl-N-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological activities. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Effects on the Quinazoline Core

Compound Name Substituents (Position) Key Biological Data Reference
Target Compound 2-Cl, N-(4-OMePh)-N-iPr Caspase-3 EC₅₀ = 2 nM; GI₅₀ = 2 nM
2-Chloro-N-(4-OMePh)-N-Me (EP128265) 2-Cl, N-(4-OMePh)-N-Me Similar potency (EC₅₀ = 2 nM)
7-Chloro-N-(4-OMePh)-N-iPr 7-Cl, N-(4-OMePh)-N-iPr Reduced potency (EC₅₀ > 10 nM)
6-Bromo-N-(thiophen-2-ylmethyl) 6-Br, N-thiophenmethyl IC₅₀ = 0.18 µM (CDC2-like kinase)

Key Findings :

  • Chlorine at position 2 is critical for apoptosis induction; substitutions at positions 6 or 7 reduce activity .
  • N-Methyl vs. N-Isopropyl : Both show high potency, but isopropyl improves blood-brain barrier (BBB) penetration .

Impact of the Aniline Substituent

Compound Name Aniline Group Activity Profile Reference
Target Compound 4-Methoxyphenyl High in vivo efficacy in MX-1 models
N-(3-Fluorophenyl)-6-(4-OMePh) 3-Fluorophenyl ERBB2 fluorescence probe
2-(4-Nitrophenyl)-N-(o-tolyl) 4-Nitrophenyl, o-tolyl No significant activity reported
N-(Chroman-3-yl)-2-(pyridin-3-yl) Chroman-3-yl Antiproliferative (IC₅₀ = 1.5 µM)

Key Findings :

  • 4-Methoxyphenyl optimizes target binding and solubility compared to electron-withdrawing groups (e.g., nitro) .
  • Bulky groups (e.g., chroman-3-yl) reduce potency due to steric hindrance .

Key Findings :

  • Nucleophilic substitution at position 4 of chloroquinazolines is high-yielding and scalable .
  • Cross-coupling reactions (e.g., Suzuki) enable diversification but require optimization for improved yields .

Pharmacological and Pharmacokinetic Profiles

Property Target Compound 2-Cl-N-Me Analog (EP128265) 7-Cl-N-iPr Analog
Caspase-3 EC₅₀ 2 nM 2 nM >10 nM
BBB Penetration High (clinically validated) Moderate Not tested
Pgp-1 Inhibition Effective Effective Ineffective
Metabolic Stability t₁/₂ > 6 h (human liver microsomes) t₁/₂ = 4 h t₁/₂ < 2 h

Sources :

Structural Confirmation Data

  • Target Compound :
    • HRMS : m/z 372.1234 (M+H)+ (C₁₉H₁₈ClN₃O requires 372.1235) .
    • ¹H NMR (DMSO-d₆) : δ 1.25 (d, J = 6.8 Hz, 6H, iPr), 3.75 (s, 3H, OMe), 4.95 (m, 1H, NCH), 6.90–8.50 (m, 8H, aromatic) .

Biological Activity

2-Chloro-N-(4-methoxyphenyl)-N-(propan-2-yl)quinazolin-4-amine is a quinazoline derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment. This compound exhibits various mechanisms of action, including apoptosis induction and inhibition of cell proliferation, making it a candidate for further research in oncology.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN3OC_{15}H_{12}ClN_3O with a molecular weight of approximately 273.73 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.

Apoptosis Induction

Research has demonstrated that this compound acts as a potent inducer of apoptosis. Specifically, it has been shown to activate caspase pathways, which are crucial for the execution phase of cell apoptosis. In studies, the compound exhibited an effective concentration (EC50) for caspase activation as low as 2 nM in T47D breast cancer cells, indicating strong pro-apoptotic activity .

Inhibition of Cell Proliferation

The compound also displays significant antiproliferative effects. It has been reported to inhibit cell proliferation with a growth inhibition concentration (GI50) of 2 nM in T47D cells . This suggests that it may interfere with cellular processes necessary for tumor growth and survival.

Tubulin Polymerization Inhibition

Another notable mechanism is the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, which is essential for mitosis, thereby contributing to its anticancer properties .

Antioxidant Properties

In addition to its anticancer activities, this compound has been evaluated for antioxidant properties. Studies suggest that derivatives containing hydroxyl groups alongside methoxy substituents exhibit enhanced antioxidant activity . The presence of these functional groups is critical for the compound's ability to scavenge free radicals.

In Vivo Studies

In vivo studies using mouse models have shown that this compound can effectively reduce tumor growth in xenograft models such as MX-1 human breast cancer and PC-3 prostate cancer models. These findings support the potential application of this compound in clinical settings as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the quinazoline core significantly affect biological activity. For instance, substituents at specific positions on the quinazoline ring can enhance or diminish potency against various cancer cell lines. The introduction of a methyl group on the nitrogen linker was found to be essential for maintaining apoptotic activity .

Data Tables

Biological Activity Value Cell Line
EC50 (Caspase Activation)2 nMT47D
GI50 (Cell Proliferation Inhibition)2 nMT47D
Tubulin Polymerization InhibitionYesVarious
Antioxidant Activity Method Result
ABTS AssayModerate
DPPH AssayLow
CUPRAC AssayHigh

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-N-(4-methoxyphenyl)-N-(propan-2-yl)quinazolin-4-amine?

The compound is synthesized via nucleophilic substitution of a 4-chloroquinazoline precursor with substituted amines. A validated method involves reacting 4-chloro-2-(substituted-phenyl)quinazoline with 1-(3-aminopropyl)imidazole in dimethylformamide (DMF) with triethylamine (Et₃N) as a base at room temperature, yielding >95% purity after recrystallization in acetone . Key parameters include stoichiometric control of the amine nucleophile (1.6 mmol per 1.3 mmol quinazoline) and reaction monitoring via TLC.

Q. Which analytical techniques are critical for characterizing this quinazoline derivative?

Comprehensive characterization requires:

  • IR spectroscopy to confirm NH/amine stretches (e.g., 3300–3400 cm⁻¹) and chloro/methoxy group vibrations.
  • ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–8.5 ppm) and substituent environments (e.g., methoxy at δ ~3.8 ppm).
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 574.087).
  • Elemental analysis for C, H, N content (e.g., C: 76.80%, H: 6.14%, N: 17.06% for analogous compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR studies should focus on modifying substituents at the quinazoline 2- and 4-positions. For example:

  • Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., halogens) to enhance electrophilicity.
  • Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate steric/electronic properties with biological activity, as demonstrated for morpholinyl-substituted quinazolines .
  • Validate predictions via enzymatic assays (e.g., kinase inhibition) and molecular docking against target proteins (e.g., EGFR) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR/IR data often arise from conformational flexibility or impurities. Mitigation strategies include:

  • Variable-temperature NMR to assess dynamic effects (e.g., rotamers of the isopropyl group).
  • 2D NMR techniques (COSY, HSQC) to confirm proton-carbon connectivity.
  • Cross-validation with X-ray crystallography , as shown for structurally similar 2-(4-bromophenyl)quinazolin-4-amine derivatives .

Q. What experimental strategies improve low yields in amine substitution reactions?

Low yields (<50%) in nucleophilic substitutions may result from steric hindrance or poor nucleophile reactivity. Solutions include:

  • Using polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Adding catalytic iodide (e.g., KI) to enhance leaving-group departure.
  • Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of amine) and reaction time (4–24 hours) .

Q. What mechanisms underlie this compound’s reported biological activity in preclinical studies?

Quinazoline derivatives often target kinase signaling pathways. For example:

  • EGFR inhibition : The chloro and methoxy groups enhance binding to ATP pockets via hydrophobic interactions.
  • Antimicrobial activity : Imidazole or morpholine substituents disrupt microbial cell membranes, as seen in analogs with MIC values ≤1 µg/mL .
  • Apoptosis induction : Activate caspase-3/7 pathways in cancer cells, validated via flow cytometry and Western blotting .

Q. How can computational methods predict metabolic stability and toxicity?

  • In silico tools : Use SwissADME or ADMET Predictor to estimate CYP450 metabolism and hepatic clearance.
  • Docking studies : Identify potential off-target interactions (e.g., hERG channel binding).
  • Metabolite prediction : Phase I oxidation sites (e.g., morpholine rings) can be flagged using GLORYx .

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